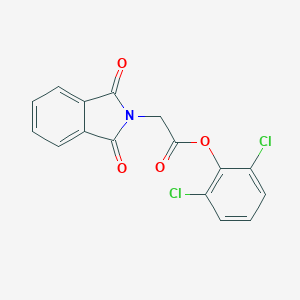
2,6-dichlorophenyl 2-(1,3-dioxoisoindolin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichlorophenyl 2-(1,3-dioxoisoindolin-2-yl)acetate is a synthetic organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichlorophenyl 2-(1,3-dioxoisoindolin-2-yl)acetate typically involves the reaction of isoindoline derivatives with acetic acid and 2,6-dichlorophenol. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Purification steps such as crystallization, distillation, or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,6-dichlorophenyl 2-(1,3-dioxoisoindolin-2-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and its interactions with biological macromolecules. It could serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. They could be investigated for their ability to modulate specific biological targets, such as enzymes or receptors, and for their efficacy in treating various diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,6-dichlorophenyl 2-(1,3-dioxoisoindolin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact mechanism would depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalic Anhydride Derivatives: Compounds with similar isoindoline structures.
Chlorophenyl Esters: Compounds with similar ester functional groups.
Uniqueness
2,6-dichlorophenyl 2-(1,3-dioxoisoindolin-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H9Cl2NO4 |
|---|---|
Poids moléculaire |
350.1g/mol |
Nom IUPAC |
(2,6-dichlorophenyl) 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C16H9Cl2NO4/c17-11-6-3-7-12(18)14(11)23-13(20)8-19-15(21)9-4-1-2-5-10(9)16(19)22/h1-7H,8H2 |
Clé InChI |
FHFKADCHHJMBRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OC3=C(C=CC=C3Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OC3=C(C=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


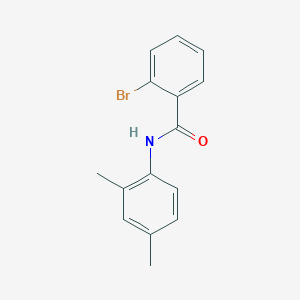
![2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl]propanamide](/img/structure/B382071.png)
![2,2,4,7-Tetraphenyl-2lambda~5~-pyrimido[4,5-d][1,3,2]diazaphosphinin-5-amine](/img/structure/B382072.png)

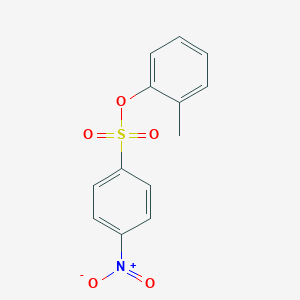
![1-{3-nitrophenyl}-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone](/img/structure/B382075.png)
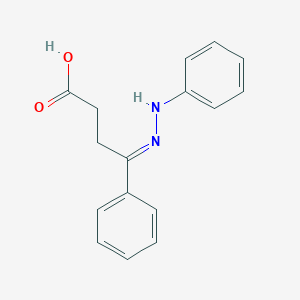
methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B382081.png)
![2-(DIMETHYLAMINO)ETHYL 6-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE](/img/structure/B382083.png)
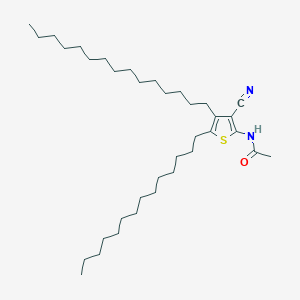
![1-phenyl-4-(triphenylphosphoranylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione](/img/structure/B382087.png)
![bis[1-(4-methylphenyl)-1H-tetraazol-5-yl]methanimine](/img/structure/B382090.png)
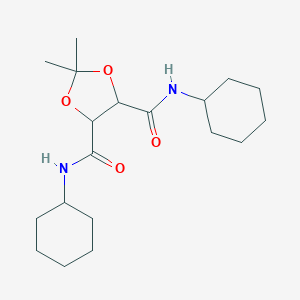
![4-[1,3-benzodioxol-5-yl(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B382094.png)
